Reduced Lipophilicity and Lower Topological Polar Surface Area Relative to the Unsubstituted Phenyl Analog (CAS 871323-26-1)
The target compound displays a calculated logP (clogP) of 1.59 and a TPSA of 97.19 Ų, whereas the unsubstituted phenyl analog (CAS 871323‑26‑1) has a logP of 1.91 and a TPSA of 116 Ų [1][2]. The lower logP (−0.32 units) together with the smaller TPSA (−18.8 Ų) predicts superior passive membrane permeability for the meta‑methyl derivative while maintaining an acceptable lipophilicity range for oral bioavailability.
| Evidence Dimension | Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | clogP = 1.59; TPSA = 97.19 Ų |
| Comparator Or Baseline | 5‑Methyl‑1‑phenyl‑N‑(4‑sulfamoylphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 871323‑26‑1): clogP = 1.91; TPSA = 116 Ų |
| Quantified Difference | ΔclogP = −0.32; ΔTPSA = −18.8 Ų |
| Conditions | Calculated values derived from the SilDrug prediction platform (target) and the ZINC20 database (comparator); both computed using standardized atom‑type algorithms. |
Why This Matters
A lower TPSA below 140 Ų and a logP around 1.5–2.0 are associated with improved intestinal absorption and blood–brain barrier penetration; the meta‑methyl compound occupies a more favorable permeability window than its unsubstituted comparator, making it the preferred choice for cell‑based and in vivo studies where intracellular target engagement is required.
- [1] SilDrug Property Database. Entry for C17H17N5O3S (CAS 878734-52-2). clogP: 1.59; TPSA: 97.19; HBA: 8; HBD: 1; RB: 5. View Source
- [2] ZINC20 Database. Substance ZINC000003592504 (C16H15N5O3S; CAS 871323‑26‑1). Mwt: 357.395; logP: 1.905; tPSA: 116 Ų; HBD: 2; HBA: 7. View Source
